molecular formula C13H24N2O3 B2651841 tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1779413-16-9

tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2651841
CAS No.: 1779413-16-9
M. Wt: 256.346
InChI Key: GUJCTKQTCXPTIV-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (C₁₃H₂₄N₂O₃) is a spirocyclic compound featuring a 1-oxa-8-azaspiro[4.5]decane core with a 4-amino substituent and a tert-butoxycarbonyl (Boc) protective group. Its molecular weight is 256.36 g/mol, and it is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as DDR1 inhibitors . The Boc group enhances solubility and stability during synthetic processes, while the amino group provides a reactive site for further functionalization. Despite its discontinued commercial availability , it remains relevant in research due to its structural versatility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-5-13(6-8-15)10(14)4-9-17-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJCTKQTCXPTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779413-16-9
Record name tert-butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with an appropriate amine source under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Functional Group Differences

The table below highlights key structural and functional differences between the target compound and analogous spirocyclic derivatives:

Compound Name CAS No. Key Features Reactivity/Applications Reference
tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 1160247-06-2 4-amino, 1-oxa-8-aza, Boc-protected DDR1 inhibitor synthesis; amino group enables nucleophilic substitution
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate 203662-19-5 2-oxo, 3,8-diaza, Boc-protected Intermediate for heterocyclic libraries; oxo group may participate in condensation
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 191805-29-5 1-oxo, 8-aza, Boc-protected Limited hydrogen bonding; used in spirocyclic scaffolds for CNS-targeting drugs
tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride 2361644-23-5 3-amino, hydrochloride salt Enhanced solubility for in vivo studies; amino group at position 3 alters steric effects
tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate 374794-96-4 2-oxa, 8-aza, Boc-protected Reduced ring strain compared to 1-oxa analogs; used in peptide mimetics

Key Studies

  • DDR1 Inhibition: The target compound’s amino group facilitates hydrogen bonding with DDR1’s ATP-binding pocket, achieving IC₅₀ values in the nanomolar range .
  • Spirocyclic Libraries : Analogues like tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate are used to generate diverse heterocycles via Ugi or Passerini reactions .
  • CNS Drug Development : tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate derivatives show blood-brain barrier penetration in preclinical models .

Challenges and Limitations

  • Stereochemical Complexity : Spirocyclic systems often require enantioselective catalysis, as demonstrated in copper-catalyzed reactions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via spirocyclization and functional group introduction. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to introduce the oxo group, followed by amination . Another approach involves ethylene glycol and p-toluenesulfonic acid under anhydrous conditions to form the spirocyclic core, with subsequent Boc-protection .
  • Optimization : Key parameters include temperature control (−78°C to room temperature for Grignard additions), solvent choice (Et₂O or THF for moisture-sensitive steps), and stoichiometric ratios (1.2 equivalents of electrophiles to minimize side reactions) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.39 ppm for tert-butyl protons, δ 154.6 ppm for carbonyl carbons) confirm structural integrity and stereochemistry .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 243.14805 vs. calculated 243.14703) .
  • HPLC : Reversed-phase chromatography with UV detection ensures >95% purity .

Q. What are the recommended storage conditions to maintain stability?

  • Storage : Store in sealed, desiccated containers at 2–8°C to prevent hydrolysis of the Boc-protecting group and spirocyclic ring degradation . Avoid exposure to moisture and strong acids/bases.

Advanced Research Questions

Q. How does the spirocyclic structure influence biological activity, and what structure-activity relationship (SAR) studies support this?

  • Mechanistic Insight : The rigid spirocyclic framework enhances binding selectivity to enzymes (e.g., kinases) by restricting conformational flexibility. SAR studies on analogs show that substituents at the 4-position (e.g., amino vs. hydroxyethyl groups) modulate potency by altering hydrogen-bonding interactions .
  • Data : Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate exhibits 10-fold higher affinity for serotonin receptors compared to non-spirocyclic analogs .

Q. How can researchers resolve contradictions in reported synthetic methods for derivatives of this compound?

  • Case Study : describes oxo-group introduction via dimethylformamide dimethyl acetal, while uses ethylene glycol for spirocycle formation.
  • Resolution : Validate competing methods by:

  • Comparing yields and purity (e.g., column chromatography vs. recrystallization).
  • Analyzing intermediates via ¹H NMR to identify side products (e.g., ring-opening byproducts).
  • Adjusting reaction time and catalyst loadings (e.g., p-toluenesulfonic acid at 15 mmol vs. 10 mmol) .

Q. What strategies optimize selectivity during derivatization reactions (e.g., amination or alkylation)?

  • Approach :

  • Protecting Groups : Use Boc-protection to shield the amine during alkylation, then deprotect with TFA .
  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) improve nucleophilic substitution rates for secondary amines .
  • Catalysts : Copper(I) iodide enhances coupling efficiency in Ullmann-type reactions (e.g., aryl halide amination) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Tools :

  • DFT Calculations : Model transition states for spirocycle ring-opening (e.g., activation energies for acid-catalyzed hydrolysis) .
  • Molecular Docking : Predict binding modes to biological targets (e.g., protease active sites) using AutoDock Vina .
    • Validation : Correlate computational results with experimental kinetic data (e.g., rate constants for hydrolysis) .

Safety and Compliance

  • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage) .
  • Mitigation : Use fume hoods, wear nitrile gloves, and employ respiratory protection during solid handling .

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